molecular formula C14H17BrN4O3S B2884680 3-bromo-2-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine CAS No. 1904022-79-2

3-bromo-2-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine

Cat. No. B2884680
M. Wt: 401.28
InChI Key: HEJXDBIIJKENLX-UHFFFAOYSA-N
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Description

The compound “3-bromo-2-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups including an imidazole ring, a pyrrolidine ring, a sulfonyl group, and a bromopyridine group . The presence of these groups can significantly influence the compound’s reactivity and properties.

Scientific Research Applications

Synthesis Techniques and Reactions

Research into bromo-substituted compounds similar to the target molecule has led to developments in synthetic methods and reactions. For example, the formation of bromo-substituted imidazo[1,2-a]pyridines through reactions in dimethyl sulfoxide showcases the potential for creating complex heterocycles necessary for various applications in medicinal chemistry and material science (Saldabol & Lando, 1978). Additionally, the aerobic iron(III)-catalyzed C3-formylation reaction of imidazo[1,2-a]pyridine in an oxygen atmosphere developed by Xiang Shijian et al. (2016) illustrates an efficient method to generate structurally diverse derivatives, indicating the compound's versatility in organic synthesis (Xiang Shijian et al., 2016).

Electrophilic Substitution Reactions

The study of electrophilic substitution reactions involving similar compounds has been pivotal in expanding the repertoire of synthetic organic chemistry. The copper-mediated aerobic oxidative synthesis of 3-bromo-imidazo[1,2-a]pyridines from Xiaoqiang Zhou et al. (2016) demonstrates a novel approach to constructing these compounds under mild conditions, highlighting the importance of such reactions in producing new molecules with potential biological activities (Xiaoqiang Zhou et al., 2016).

Advanced Material and Chemical Properties

Research into the chemical properties and applications of bromo-substituted compounds, including those structurally related to "3-bromo-2-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine," has provided insights into the development of new materials. For instance, the synthesis and characterization of novel soluble fluorinated polyamides containing pyridine and sulfone moieties by Xiao-Ling Liu et al. (2013) showcase the potential for these compounds in creating materials with exceptional thermal stability and low dielectric constants, useful in electronics and as advanced coatings (Xiao-Ling Liu et al., 2013).

properties

IUPAC Name

3-bromo-2-[1-(1,2-dimethylimidazol-4-yl)sulfonylpyrrolidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN4O3S/c1-10-17-13(9-18(10)2)23(20,21)19-7-5-11(8-19)22-14-12(15)4-3-6-16-14/h3-4,6,9,11H,5,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEJXDBIIJKENLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)N2CCC(C2)OC3=C(C=CC=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-2-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine

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